molecular formula C11H11NO2S2 B144140 Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate CAS No. 74058-68-7

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Cat. No. B144140
Key on ui cas rn: 74058-68-7
M. Wt: 253.3 g/mol
InChI Key: JWGJIAGILJYTIA-UHFFFAOYSA-N
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Patent
US05064861

Procedure details

17.84 g of the product of Step A in solution in 100 ml of methylene chloride were added to 16.4 g of 1,5-diamino-pentane in solution in 85 ml of methylene chloride and after stirring for 3 hours and concentration to dryness, the residue was chromatographed (eluant: methanol-ammonia 99-1) to obtain 10.5 g of the expected product.
Quantity
17.84 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:15][CH2:14]SC1=S)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:17][CH2:18][CH2:19][CH2:20]CCN>C(Cl)Cl>[CH2:1]([O:8][C:9]([NH:11][CH2:15][CH2:14][CH2:20][CH2:19][CH2:18][NH2:17])=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
17.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1C(SCC1)=S
Name
Quantity
16.4 g
Type
reactant
Smiles
NCCCCCN
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentration to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (eluant: methanol-ammonia 99-1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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